molecular formula C10H9O4P B078671 2-Naphthyl dihydrogen phosphate CAS No. 13095-41-5

2-Naphthyl dihydrogen phosphate

Cat. No. B078671
CAS RN: 13095-41-5
M. Wt: 224.15 g/mol
InChI Key: CQTZJAKSNDFPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthyl dihydrogen phosphate is an aryl phosphate resulting from the formal condensation of phosphoric acid with 1 mol eq. of 2-naphthol . It is a substrate for phosphatase . It has a role as a chromogenic compound . It derives from a 2-naphthol .


Molecular Structure Analysis

The molecular formula of 2-Naphthyl dihydrogen phosphate is C10H9O4P . It has an average mass of 224.150 Da and a monoisotopic mass of 224.02385 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Naphthyl dihydrogen phosphate were not found in the search results, it is known to be a substrate for phosphatase .

Scientific Research Applications

  • Chemiluminescence Measurements : 2-Naphthyl phosphate, when hydrolyzed by alkaline-phosphatase, produces 2-naphthol, an enhancer of chemiluminescence reactions. This process has been utilized in a biosensor for alkaline-phosphatase, involving horseradish peroxidase immobilized in a sol-gel matrix (Díaz, Sánchez, Ramos, & Torijas, 2002).

  • Potentiometric Titration : Potentiometric titration of naphthyl dihydrogen phosphates has been described, which is based on the acid-base properties of these esters and their salts. This method allows for the detailed analysis of such esters (Chromý & Groagová, 1970).

  • Catalysis in Organic Synthesis : Iron phosphate complexes have been used as catalysts in asymmetric cross-dehydrogenative coupling reactions between 2-naphthols and β-ketoester derivatives (Narute & Pappo, 2017).

  • Biochemical Analysis : 2-Carboxy-1-naphthyl phosphate has been used as a substrate for the fluorimetric determination of alkaline phosphatase activity, providing a method for assessing ALP in human serum (Zhu, Liu, & Jiang, 2006).

  • Oligonucleotide Synthesis : The 2-[(1-naphthyl)carbamoyloxy]ethyl group has been investigated for protection of internucleosidic phosphate linkages in oligonucleotide synthesis, showing favorable properties for such applications (Guzaev & Manoharan, 2000).

  • Tribology : Naphthyl phenyl diphosphates have been evaluated as antiwear additives in lubricants, showing effective friction and wear reduction in steel/steel contacts at elevated temperatures (Wu, Wang, & Liu, 2014).

  • Photocatalytic Oxidation : Irradiated zirconium and germanium phosphates, used as photocatalysts, have been applied in the oxidation of naphthalenes, demonstrating selective reactions and yielding significant products (Monaci & Ginestra, 1996).

Future Directions

While specific future directions for 2-Naphthyl dihydrogen phosphate were not found in the search results, it is anticipated that this compound, due to its role as a substrate for phosphatase , could be further explored in biochemical assays and in diagnosis as indicators .

properties

IUPAC Name

naphthalen-2-yl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O4P/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTZJAKSNDFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14463-68-4 (mono-hydrochloride salt), 31681-98-8 (di-hydrochloride salt), 71436-98-1 (calcium salt), 83817-45-2 (calcium salt(1:1))
Record name beta-Naphthyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50926983
Record name Naphthalen-2-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl dihydrogen phosphate

CAS RN

13095-41-5
Record name 2-Naphthalenol, 2-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13095-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Naphthyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalen-2-yl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthyl dihydrogen phosphate
Reactant of Route 2
2-Naphthyl dihydrogen phosphate
Reactant of Route 3
2-Naphthyl dihydrogen phosphate
Reactant of Route 4
2-Naphthyl dihydrogen phosphate
Reactant of Route 5
2-Naphthyl dihydrogen phosphate
Reactant of Route 6
2-Naphthyl dihydrogen phosphate

Citations

For This Compound
10
Citations
OM Friedman, AM Seligman - Journal of the American Chemical …, 1951 - ACS Publications
… Half-salts of -naphthyl dihydrogen phosphate and 6-bromo-2-naphthyl dihydrogen phosphate have also been obtained. Previous formulation of half-salts of this type as eight-membered …
Number of citations: 7 pubs.acs.org
V Chromý, A Groagová - Analyst, 1970 - pubs.rsc.org
A rapid potentiometric titration of acid esters of naphthyl phosphates and sulphates based on acid-base properties of individual esters and their salts is described, and the values for …
Number of citations: 2 pubs.rsc.org
A Binning, FJ Darby, MP Heenan, JN Smith - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
… Eluate IV from each species contained material that was identified as 2-naphthyl dihydrogen phosphate by chromatography and ionophoresis, as above, by the ammonium molybdate …
Number of citations: 40 www.ncbi.nlm.nih.gov
J Berger, AI Rachlin, WE Scott… - Journal of the …, 1951 - ACS Publications
… 6-Bromo-2-naphthyl Dihydrogen Phosphate.—6-Bromo2-naphthoI10 was converted to thephosphoryl dichloride with phosphorus oxychloride and pyridine and then hydrolyzed to the …
Number of citations: 242 pubs.acs.org
RT Holman - Journal of the American Chemical Society, 1951 - ACS Publications
… Half-salts of -naphthyl dihydrogen phosphate and 6-bromo-2-naphthyl dihydrogen phosphate have also been obtained. Previous formulation of half-salts of this type as eight-membered …
Number of citations: 18 pubs.acs.org
ID Capel, P Millburn, RT Williams - Xenobiotica, 1974 - Taylor & Francis
… No other metabolite, particularly 2-naphthyl dihydrogen phosphate was detected. Pig : Some 81% of the radioactivity of injected [1-14C]l-naphthol was excreted in the urine by the pig in …
Number of citations: 74 www.tandfonline.com
WB Deichmann, JL Radomski - Journal of the National Cancer …, 1969 - academic.oup.com
… aphthylhydroxylamine l-Amino-2-naphthyl sulfate l-Amino-4-naphthyl sulfate l-Amino-2-naphthyl glucuronide l-Amino-4-naphthyl glucuronide l-Amino-2-naphthyl dihydrogen phosphate …
Number of citations: 37 academic.oup.com
J Branchu, O Biondi, F Chali, T Collin… - Journal of …, 2013 - Soc Neuroscience
… To evaluate the CREB dependency, KG-501 (3-[(4-chlorophenyl)carbamoyl]-2-naphthyl dihydrogen phosphate) (10 μm; Sigma) was added to the culture. After 5 d of treatment, explants …
Number of citations: 58 www.jneurosci.org
WB DEICHMANN - Bladder Cancer: A …, 1967 - Aesculapius Publishing Company
Number of citations: 0
JL Radomski, E Brill, WB Deichmann - Industr. Med. Surg., 1966
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.